5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Overview
Description
Piperazinyl benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in the development of new analogs of bioactive heterocyclic compounds .
Synthesis Analysis
These compounds are typically synthesized through a multi-step procedure . The structures of the compounds are confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve multi-step procedures, including various types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using various spectroscopic techniques .Mechanism of Action
Target of Action
Similar compounds have been found to interact with heat shock protein hsp 90-alpha . This protein plays a crucial role in signal transduction, protein folding, protein degradation, and morphological evolution .
Mode of Action
The presence of the piperazine ring and the benzothiazole group might contribute to its binding affinity and selectivity .
Biochemical Pathways
Compounds targeting hsp 90-alpha are known to affect multiple signaling pathways involved in cell growth and survival .
Pharmacokinetics
Similar compounds show variable absorption and distribution profiles based on their chemical structure . The presence of the dimethoxybenzoyl and piperazine groups may influence its metabolic stability and excretion .
Result of Action
Inhibition of hsp 90-alpha typically results in the destabilization of client proteins, leading to their degradation and potentially to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of similar compounds .
Future Directions
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-13-15(22)5-7-18-19(13)23-21(29-18)25-10-8-24(9-11-25)20(26)14-4-6-16(27-2)17(12-14)28-3/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRHODDRWSBHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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